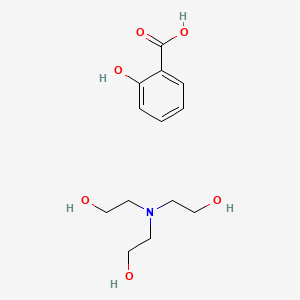

Triethanolamine salicylate

描述

Evolution of Research Perspectives on Topical Salicylates

The use of salicylates for pain relief has a long history, with salicylic (B10762653) acid and its derivatives being among the most widely used compounds for this purpose. researchgate.netnih.govresearchgate.net Initially, topical salicylates, such as those found in oil of wintergreen (containing methyl salicylate), were primarily considered rubefacients—substances that cause irritation and redness of the skin to create a sensation of warmth that masks underlying pain. mdpi.comresearchgate.net This counter-irritation effect was thought to be the main mechanism of action. researchgate.netcambridge.org

Over time, research has evolved to explore the specific biochemical mechanisms of these compounds. A significant shift in perspective came with the understanding that salicylates, including triethanolamine (B1662121) salicylate (B1505791), act as inhibitors of cyclo-oxygenase (COX) enzymes. drugbank.comcambridge.orgpharmacompass.com These enzymes are responsible for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation and pain. nih.govpharmacompass.com This discovery moved the scientific understanding of topical salicylates from simple counter-irritants to targeted anti-inflammatory agents.

Modern research continues to build on this foundation, focusing on optimizing the delivery of salicylates through the skin. Studies have investigated various formulation strategies to enhance the skin permeation of these compounds. researchgate.netnih.gov Research has also involved designing advanced delivery systems, such as supramolecular gels, to improve biocompatibility and achieve more controlled release of the active therapeutic agent. mdpi.comnih.gov The focus of contemporary academic inquiry is often on comparing the penetration, efficacy, and metabolic fate of different salicylate derivatives, such as the salt form (triethanolamine salicylate) versus the ester form (methyl salicylate). nih.govresearchgate.net

Academic Significance in Anti-inflammatory and Dermatological Science

The academic significance of this compound in anti-inflammatory science stems primarily from its mechanism of action as a non-steroidal anti-inflammatory drug (NSAID). It inhibits COX enzymes, which are involved in the inflammatory cascade. drugbank.com Specifically, it is thought to mediate its effects by inhibiting the COX-2 enzyme, which is induced during inflammatory responses and is responsible for producing inflammatory mediators that sensitize nerve endings and generate pain. drugbank.comnih.govpharmacompass.com By blocking the production of prostaglandins and thromboxanes, this compound serves as a subject of study for understanding localized anti-inflammatory effects. nih.govpharmacompass.com

In dermatological science, this compound is of academic interest due to its properties as a topically applied agent. Research has focused on its release from various dermatological bases and the effect of different penetration enhancers. nih.gov A key area of investigation is its skin penetration profile. Comparative studies are particularly significant in the academic literature. For instance, research comparing this compound with methyl salicylate has provided valuable insights into how the chemical form of a salicylate (a salt versus an ester) affects its ability to penetrate the layers of the skin. nih.govresearchgate.nete-lactancia.org

One study using in vitro human skin models and in vivo clinical microdialysis found significant differences in the dermal penetration between a commercial methylsalicylate formulation and a this compound formulation. The results indicated that while significant levels of salicylate were detected in the dermis from the methylsalicylate formulation, negligible levels were found after the application of the this compound formulation. nih.govresearchgate.nete-lactancia.org It was estimated that over 99.9% of the salicylate from the this compound formulation remained in the epidermis, suggesting it is a major site for deposition from the salt form. nih.govresearchgate.net

Interactive Table: Comparative Dermal Penetration of Salicylates

| Compound | Formulation | Key Research Finding |

|---|---|---|

| This compound | 10% Commercial Cream | Negligible levels of salicylate detected in the dermis and subcutaneous tissue. nih.govresearchgate.net |

| Methyl Salicylate | 20% Commercial Formulation | Significant levels of salicylate detected in the dermis and subcutaneous tissue, approximately 30-fold higher than plasma concentrations. nih.govresearchgate.net |

This difference in penetration depth is a critical topic in academic discussions, as the efficacy of a topical agent is dependent on the active ingredient reaching the target tissue. nih.govresearchgate.net The hydrophilic nature of this compound, being a salt, is considered a factor in its lower permeability through the lipophilic stratum corneum compared to the more lipophilic ester, methyl salicylate. researchgate.net These findings underscore its role as a model compound in pharmaceutical and dermatological research for studying the principles of topical drug delivery.

属性

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3.C6H15NO3/c8-6-4-2-1-3-5(6)7(9)10;8-4-1-7(2-5-9)3-6-10/h1-4,8H,(H,9,10);8-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEVAMYPIMMOEFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)O.C(CO)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047969 | |

| Record name | Trolamine salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

Decomposes | |

| Record name | Trolamine salicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11079 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Soluble | |

| Record name | Trolamine salicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11079 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

2174-16-5 | |

| Record name | Trolamine salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2174-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trolamine salicylate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002174165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trolamine salicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11079 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzoic acid, 2-hydroxy-, compd. with 2,2',2''-nitrilotris[ethanol] (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trolamine salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Salicylic acid, compound with 2,2',2''-nitrilotriethanol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROLAMINE SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8O4040BHD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Chemical Research Applications of Triethanolamine Salicylate

Advanced Synthetic Pathways and Reaction Optimization Studies

The primary synthesis of triethanolamine (B1662121) salicylate (B1505791) involves a neutralization reaction between triethanolamine and salicylic (B10762653) acid. smolecule.com This acid-base reaction is typically carried out under mild conditions, often at room temperature. smolecule.com

Neutralization Reaction Mechanisms in Controlled Environments

The formation of triethanolamine salicylate is a classic acid-base neutralization. smolecule.com The carboxylic acid group of salicylic acid reacts with the tertiary amine nitrogen of triethanolamine, resulting in the formation of the corresponding organic salt. smolecule.com This process involves the transfer of a proton from the carboxylic acid to the tertiary amine. smolecule.com The reaction is generally rapid, often reaching completion within 15-30 minutes with agitation. smolecule.com

Research has shown that while the reaction proceeds readily at room temperature, gentle heating to between 40-50°C can increase the rate of reaction by accelerating the dissolution of salicylic acid. smolecule.com However, temperatures exceeding 80°C should be avoided to prevent thermal degradation of the triethanolamine. smolecule.com The stoichiometry of the reactants, specifically the molar ratio of triethanolamine to salicylic acid, is a critical parameter to monitor for optimizing the synthesis.

Influence of Solvent Systems on Salt Formation Yield and Purity

The choice of solvent plays a crucial role in the synthesis of this compound, significantly impacting the reaction's yield and the purity of the final product. Propylene (B89431) glycol is a commonly used solvent due to its excellent ability to dissolve both the reactants and the resulting salt. smolecule.com

Studies have investigated the solubility of salicylic acid in various solvents to optimize the reaction conditions. For instance, the solubility of salicylic acid in pure propylene glycol has been reported to be 248.63 g/L. smolecule.com The use of co-solvents can also influence the reaction. The table below summarizes the impact of different solvent systems on key synthesis parameters.

| Solvent System | Reactant Solubility | Reaction Rate | Product Purity | Notes |

| Propylene Glycol | High for both reactants | Moderate to Fast | High | Commonly used in industrial production. smolecule.com |

| Ethanol-Water Mixtures | Variable | Can be fast | Recrystallization may be needed | Often used for purification. |

| Aqueous Systems | Lower for salicylic acid | Can be slower | May require pH adjustment | Slight warming can improve salicylic acid dissolution. smolecule.com |

This compound as a Model Compound in Organic Chemistry

This compound is frequently used as a model compound in organic chemistry to explore the principles of organic salt formation and to study the various chemical interactions involved.

Investigations into Organic Salt Formation Dynamics

The synthesis of this compound provides a straightforward example of organic salt formation through neutralization. smolecule.com Researchers utilize this reaction to study the kinetics and thermodynamics of acid-base reactions in non-aqueous environments. The formation of an ionic salt rather than an ester bond significantly affects the compound's properties, such as solubility and biological activity. smolecule.com The clear distinction between the ionic salt and a potential ester formation makes it an excellent model for educational and research purposes.

Complexation Chemistry Research

Triethanolamine is known to act as a complexing agent for various metal ions in aqueous solutions. labdepotinc.com Research has been conducted on the interaction of triethanolamine with metal salts of carboxylic acids, including salicylates.

For example, studies have investigated the interaction of triethanolamine with copper(II) salicylate. researchgate.net This research demonstrated the formation of binuclear mixed-ligand complexes. researchgate.net Such studies are significant for understanding the coordination chemistry of triethanolamine and salicylates with transition metals. The formation of these complexes can be investigated using techniques like single-crystal X-ray diffraction. researchgate.net Potentiometric studies have also been employed to investigate mixed-ligand complex formation in systems containing copper(II), salicylate, and triethanolamine. edpsciences.org

Formation and Characterization of Metal Complexes (e.g., Cu(II) Salicylate Complexes with Triethanolamine)

The interaction between triethanolamine and metal salicylates has been a subject of scientific inquiry, leading to the synthesis and characterization of various metal complexes. A notable area of this research involves the formation of copper(II) salicylate complexes with triethanolamine, resulting in multinuclear structures with interesting coordination chemistry.

Detailed Research Findings

Research into the reaction of triethanolamine (TEA) with copper(II) salicylate has revealed the formation of binuclear and polynuclear mixed-ligand complexes. researchgate.net The synthesis of these complexes can be achieved through the direct interaction of triethanolamine with pre-formed copper(II) salicylate in an aqueous solution. researchgate.net

One significant study detailed the synthesis of a binuclear copper(II) complex with triethanolamine and salicylate, denoted as [Cu₂(TEA)₂(C₇H₄O₃)₂]·H₂O. researchgate.net In this complex, the triethanolamine and salicylate act as ligands, binding to the copper(II) centers. The structure of this complex has been elucidated using single-crystal X-ray diffraction, which provides precise information about the atomic arrangement within the molecule. researchgate.net

The crystal structure analysis of this binuclear complex shows that the two copper(II) ions are bridged by oxygen atoms from the triethanolamine ligands. researchgate.net The coordination environment around each copper ion is typically distorted square pyramidal. The salicylate ligand coordinates to the copper ion, and the triethanolamine ligand demonstrates its versatility by acting as a bridging and chelating agent.

Further investigations have led to the synthesis of other polynuclear copper(II) triethanolamine-salicylate complexes. For instance, two new polynuclear copper compounds were synthesized using triethanolamine (H₃tea) and either salicylic acid (H₂sal) or 3,5-di-tert-butylsalicylic acid. idsi.mdidsi.md These have been identified as a dimeric complex, [Cu₂(3,5-C₄H₉-Hsal)₂(H₂tea)₂], and a more complex pentanuclear structure, [Cu₅(Htea)₃(Hsal)₂(sal)]. idsi.mdidsi.md

In the dimeric structure, two {Cu(3,5-C₄H₉-HSal)(H₂tea)} units are joined together. idsi.mdidsi.md This dimerization is achieved through the bridging of an oxygen atom from each triethanolamine ligand. The carboxylate groups of the salicylate ligands are bound in a terminal fashion to each copper atom. idsi.mdidsi.md In the pentanuclear complex, five copper(II) ions are linked by bridging oxygen atoms from the hydroxyl and carboxyl groups of the salicylic moieties, as well as from the hydroxyl oxygen atoms of the triethanolamine ligands. idsi.mdidsi.md

The characterization of these complexes extends beyond X-ray crystallography to include various physicochemical and spectroscopic methods. researchgate.net These techniques help to confirm the structure and properties of the synthesized compounds.

Data on Cu(II) Salicylate Complexes with Triethanolamine

The following table presents selected bond lengths for a binuclear Cu(II) salicylate complex with triethanolamine, as determined by single-crystal X-ray diffraction. researchgate.net

| Bond | Bond Length (Å) |

| Cu1–O2 | 1.955(1) |

| Cu1–O(alkoxo) | 1.940(1) |

Data sourced from Kondratenko et al. (2020) researchgate.net

Mechanistic Elucidation of Triethanolamine Salicylate S Pharmacological Action

Cyclooxygenase Enzyme (COX) Inhibition Research

The principal mechanism of action for triethanolamine (B1662121) salicylate (B1505791), like other salicylates, is the inhibition of cyclooxygenase (COX) enzymes. drugbank.comnih.govmedicinenet.com These enzymes are fundamental to the inflammatory process, responsible for the synthesis of potent inflammatory mediators. medicinenet.com By inhibiting the COX enzymes, triethanolamine salicylate effectively reduces the production of these compounds, thereby mitigating pain and inflammation. patsnap.compharmacompass.com

The cyclooxygenase enzyme exists in two primary isoforms, COX-1 and COX-2. aneskey.com COX-1 is a constitutive enzyme involved in physiological functions, such as protecting the gastric mucosa, while COX-2 is an inducible enzyme that is upregulated during inflammatory responses. aneskey.comijsdr.org Research into the selectivity of this compound for these isoforms indicates that it is a non-selective inhibitor. drugbank.comnih.gov There is no definitive evidence to suggest it preferentially targets one isoform over the other. drugbank.comnih.gov

While it is theorized that the analgesic effect in inflammatory conditions is largely mediated through the inhibition of COX-2, this compound is classified as an inhibitor of both prostaglandin (B15479496) G/H synthase 1 and 2. drugbank.com

Table 1: Research Findings on COX Isoform Selectivity of this compound

| Isoform | Role | Finding for this compound | Source |

|---|---|---|---|

| COX-1 | Physiological functions (e.g., gastric mucosa protection) | Inhibited. The compound is a non-selective inhibitor. | drugbank.comaneskey.com |

| COX-2 | Induced during inflammation to produce pain and inflammatory mediators | Inhibited. The compound is a non-selective inhibitor, though its analgesic effect is thought to be primarily mediated via COX-2 inhibition in inflammatory states. | drugbank.comnih.govaneskey.com |

The inhibition of COX enzymes by this compound directly interferes with the biosynthesis of prostanoids, a class of lipid compounds that includes prostaglandins (B1171923) and thromboxanes. drugbank.comnih.gov This process begins with arachidonic acid, which is converted by COX enzymes into the unstable intermediate prostaglandin G2 (PGG2). nih.gov PGG2 is then reduced to prostaglandin H2 (PGH2), the precursor for all other prostaglandins and thromboxanes. nih.gov By blocking the action of COX-1 and COX-2, this compound prevents this conversion, leading to a significant reduction in the production of these key mediators of inflammation and pain. drugbank.compatsnap.compharmacompass.com

Table 2: Modulation of the Prostaglandin and Thromboxane Biosynthesis Pathway

| Precursor | Enzyme | Action of this compound | Result |

|---|---|---|---|

| Arachidonic Acid | Cyclooxygenase (COX-1 and COX-2) | Inhibition of enzyme activity | Prevents the conversion of arachidonic acid to prostaglandin intermediates. nih.gov |

Biochemical Pathway Interventions in Inflammation

The anti-inflammatory action of this compound is primarily centered on its disruption of the prostaglandin synthesis pathway. However, this action occurs within a broader and more complex inflammatory cascade.

The induction of the COX-2 enzyme is a critical step in the inflammatory response and is often triggered by other pro-inflammatory mediators. medicaldialogues.in Research indicates that inflammatory cytokines, specifically interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α), can activate cells, leading to the induction of COX-2. drugbank.comnih.govmedicaldialogues.in While this compound's primary target is the COX enzyme itself, its action downstream mitigates the effects initiated by these cytokines. drugbank.com Furthermore, research suggests that anionic salicylate can inhibit stress-induced, catecholamine-modulated lipolysis of triglycerides into irritant-free fatty acids, another pathway contributing to inflammation. google.com

The molecular interaction of this compound occurs at the level of the cyclooxygenase enzyme. Cell injury, infection, or activation by cytokines like IL-1 and TNF-α triggers an inflammatory cascade that upregulates COX-2 expression. drugbank.commedicaldialogues.in Once produced, the COX-2 enzyme acts on arachidonic acid to generate prostanoid mediators. drugbank.com The salicylate moiety from this compound functions by inhibiting the fatty acid COX enzyme, blocking the production of prostaglandins and thromboxanes in the inflammatory cells responsible for generating pain and inflammation. drugbank.compharmacompass.com This inhibition is the core molecular intervention of the compound within the broader inflammatory cascade.

Neuropharmacological Research on Pain Signaling

The analgesic effect of this compound is a direct consequence of its anti-inflammatory mechanism. Pain signaling, or nociception, is heavily influenced by the presence of inflammatory mediators.

Prostaglandins produced during the inflammatory response play a crucial role in sensitizing nociceptive nerve endings. drugbank.commedicaldialogues.in This sensitization lowers the threshold for activation of these pain receptors, meaning that stimuli that might not normally be painful are perceived as such. By inhibiting the synthesis of prostaglandins, this compound prevents this sensitization of nociceptors. patsnap.commedicaldialogues.in This action reduces the generation of pain signals from the site of inflammation. patsnap.com Some research also suggests that salicylates may directly desensitize these pain receptors, further contributing to pain relief by interfering with the transmission of pain signals through the nervous system. patsnap.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| Arachidonic acid |

| Aspirin (B1665792) |

| Catecholamine |

| Cyclooxygenase (COX) |

| Interleukin-1 (IL-1) |

| Prostaglandin |

| Salicylic (B10762653) acid |

| Thromboxane |

| Triethanolamine |

| This compound |

Mechanisms of Nociceptor Desensitization

The desensitization of nociceptors, the specialized sensory neurons that detect painful stimuli, is a cornerstone of this compound's therapeutic effect. This is primarily achieved by interfering with the production of inflammatory mediators that lower the activation threshold of these pain-sensing neurons. pharmacompass.comdrugbank.com

The principal mechanism underlying this desensitization is the inhibition of prostaglandin synthesis. psu.edu In response to tissue injury or inflammation, the COX-2 enzyme is induced in inflammatory cells. pharmacompass.comdrugbank.com This enzyme is responsible for converting arachidonic acid into various prostanoid mediators, including prostaglandins and thromboxanes. pharmacompass.comdrugbank.com These prostaglandins, in turn, sensitize nociceptive nerve endings, making them more responsive to painful stimuli. pharmacompass.comdrugbank.com this compound, like other salicylates, inhibits the COX enzyme, thereby reducing the local production of these sensitizing prostaglandins. drugbank.comnih.gov This action helps to alleviate pain by preventing the sensitization of nociceptors at the site of application. pharmacompass.comdrugbank.com

It is thought that the analgesic effect of this compound is mediated through the inhibition of the COX-2 isoenzyme, which is specifically involved in inflammatory responses and pain. drugbank.comnih.gov By inhibiting the production of inflammatory mediators, this compound effectively interferes with the signaling pathways that lead to the generation of pain. pharmacompass.comdrugbank.com

Table 1: Research Findings on Nociceptor Desensitization by this compound

| Research Focus | Key Findings | Implication for Nociceptor Desensitization |

| Cyclooxygenase (COX) Inhibition | This compound inhibits COX enzymes, which are responsible for producing pro-inflammatory factors like prostaglandins. drugbank.comnih.gov | By reducing the synthesis of prostaglandins, which sensitize nociceptors, the compound helps to decrease the perception of pain. pharmacompass.comdrugbank.com |

| COX-2 Enzyme Inhibition | The analgesic effect is thought to be mediated through the inhibition of the COX-2 enzyme, which is induced during inflammation. drugbank.comnih.gov | This targeted inhibition prevents the generation of inflammatory mediators that lower the activation threshold of pain-sensing neurons. pharmacompass.comdrugbank.com |

| Prostaglandin Synthesis Blockade | Salicylates are potent inhibitors of the enzyme that synthesizes prostaglandins, which play a key role in the inflammatory response. psu.edu | Attenuates pain and inflammation by inhibiting the biosynthesis of prostaglandins. psu.edu |

Effects on Sensory Neuron Activation

Beyond its effects on prostaglandin synthesis, this compound also appears to directly modulate the activity of sensory neurons. This is partly attributed to a counter-irritant effect, a mechanism shared by other topical salicylates. nih.gov

The theory of counter-irritation suggests that the application of a substance that causes a mild, localized irritation can mask the perception of a more severe, underlying pain. cambridge.org This is thought to occur through the activation of large-diameter A-beta (Aβ) sensory nerve fibers. cambridge.org The stimulation of these fibers can modulate the pain signals transmitted by small-diameter C-fibers to the dorsal horn of the spinal cord, effectively "closing the gate" to the transmission of pain signals to the brain. cambridge.org The physical act of rubbing the topical preparation onto the skin can also contribute to this effect by further activating Aβ fibers. cambridge.org

Furthermore, research in animal models has provided more direct evidence of the effects of trolamine salicylate on specific sensory neurons. A study conducted on cats demonstrated that a 10% trolamine salicylate-based analgesic balm significantly attenuated the pressor responses evoked by muscular contraction. nih.gov These results suggest that trolamine salicylate affects the chemically mediated responses of group IV afferents, which are equivalent to C-fibers in humans and are known to be involved in nociceptive responses. nih.gov This indicates that the compound may have a direct modulatory effect on the activation of these pain-transmitting sensory neurons. nih.gov Some sources also suggest that trolamine salicylate may directly desensitize nociceptors, leading to a reduction in the perception of pain by interfering with pain signaling pathways. patsnap.com

Table 2: Research Findings on the Effects of this compound on Sensory Neuron Activation

| Research Focus | Key Findings | Implication for Sensory Neuron Activation |

| Counter-Irritant Effect | Topical salicylates can act as counter-irritants, causing a mild surface stimulation that masks deeper pain. cambridge.org | Activation of Aβ fibers by the topical application can modulate pain signals transmitted by C-fibers. cambridge.org |

| Modulation of Group IV Afferents | In a study on cats, trolamine salicylate attenuated pressor responses mediated by group IV muscle afferents (C-fibers). nih.gov | Suggests a direct inhibitory or modulatory effect on the activity of nociceptive sensory neurons. nih.gov |

| Direct Nociceptor Desensitization | It is proposed that trolamine salicylate may directly desensitize nociceptors. patsnap.com | This would lead to a reduced perception of pain by directly interfering with the transmission of pain signals. patsnap.com |

Pharmacokinetic and Biopharmaceutical Research of Triethanolamine Salicylate

Transdermal Absorption and Skin Permeation Dynamics of Triethanolamine (B1662121) Salicylate (B1505791)

The transdermal delivery of triethanolamine salicylate has been a subject of extensive research to understand its movement across the skin barrier and into underlying tissues. The effectiveness of a topical analgesic like this compound is contingent on the active salicylate moiety reaching the target tissues in sufficient concentrations. This section details the pharmacokinetic and biopharmaceutical research into its absorption and permeation characteristics.

In Vitro Diffusion Cell Studies Using Isolated Skin Models (Human, Porcine, Rat)

In vitro studies using Franz-type diffusion cells are a standard method for evaluating the percutaneous absorption of topical agents. These studies utilize isolated skin membranes from various species to model permeation in a controlled environment.

Research on human skin has shown that this compound can penetrate the skin. nih.gov Studies using both full-thickness human skin and isolated epidermal membranes have been conducted to measure the permeability flux of salicylate from commercial formulations. nih.gove-lactancia.org One study found that the permeability as flux for a 10% this compound formulation was measurable, although it differed between full-thickness skin and epidermal membranes, with epidermal membranes showing approximately three-fold faster permeation. nih.gov

In studies using rat skin, the hydrophilic nature of this compound was noted to result in a lower flux and diffusion coefficient compared to the more lipophilic salicylic (B10762653) acid. researchgate.net The primary barrier to its permeability was identified as the epidermis, with the rate-limiting step being the partitioning of the drug from the aqueous vehicle into the skin. researchgate.net The use of transfersomes, a type of lipid vesicle, in formulations has been shown to enhance the flux of this compound through rat skin by up to 5.5-fold. researchgate.net

| Skin Model | Permeability as Flux (μg cm⁻² h⁻¹) (Mean ± s.e.mean) | Total Penetrated in 24h (μg cm⁻²) (Mean ± s.e.mean) |

|---|---|---|

| Full-Thickness Skin | 1.8 ± 0.6 | 43.2 ± 14.4 |

| Epidermal Membranes | 5.4 ± 1.2 | 129.6 ± 28.8 |

Data derived from studies on the topical penetration of commercial salicylate formulations. nih.gove-lactancia.org

In Vivo Percutaneous Absorption Assessments (Human, Canine, Rat Models)

In vivo studies provide critical information on drug absorption in a living system, accounting for factors like blood flow. Research has demonstrated that topical this compound is capable of percutaneous absorption in both animal models and humans. nih.govtau.ac.ilcapes.gov.br

In human studies, the systemic absorption of this compound has been found to be low. drugbank.com One study using cutaneous microdialysis in human volunteers found negligible levels of salicylate in the dermis and subcutaneous tissue following the application of a 10% this compound formulation. nih.govnih.gov This contrasts with formulations containing methyl salicylate, which resulted in significant tissue concentrations. nih.govnih.gov However, other studies using radioisotope techniques in patients with rheumatoid arthritis found that intra-articular salicylate levels after applying a triethanolamine ¹⁴C-salicylate cream were 60% of those achieved with oral aspirin (B1665792). nih.govtau.ac.il

Studies in canine models have also confirmed percutaneous absorption into the knee joint and surrounding tissues. nih.govtau.ac.ilcapes.gov.br Following topical application, salicylate concentrations in various tissues were found to be higher than those from oral aspirin, despite lower blood levels. nih.govtau.ac.ilcapes.gov.br The transdermal absorption of salicylate from a this compound ointment in canines was found to be consistent and reproducible. nih.gov

In rat models, studies have measured salicylate concentrations in plasma and tissues underlying the application site. researcher.life These studies suggest that direct penetration is the predominant pathway to the superficial muscle layer at the application site. researcher.life

Comparative Permeation Profiles with Other Salicylates (e.g., Methyl Salicylate)

The permeation characteristics of this compound are often compared with other topical salicylates, most notably methyl salicylate, to understand the influence of the chemical form (salt vs. ester) on skin penetration.

In vitro studies directly comparing commercial formulations have shown that the permeability flux of total salicylates from a methyl salicylate formulation is higher than from a this compound formulation through both human full-thickness skin and epidermal membranes. nih.gov The ratio of the fluxes between the methyl salicylate and this compound formulations was found to be 1.8 for full-thickness skin and 1.6 for epidermal membranes. nih.gov

In vivo human studies have highlighted a significant difference in tissue penetration. While a methyl salicylate formulation led to significant salicylate levels in the dermis and subcutaneous tissue (approximately 30-fold higher than plasma concentrations), negligible levels were detected after applying the this compound formulation. nih.govnih.gov The cumulative amount of salicylate in the dermis after about 5 hours was over 80-fold higher for the methyl salicylate formulation compared to the this compound product. nih.gov It has been suggested that the bioavailability of salicylate is significantly higher from a topical methyl salicylate formulation than from one containing this compound. nih.gov

In contrast, a study in rats found that topical application of formulations containing either methyl salicylate or this compound, with comparable salicylate concentrations, yielded similar salicylate levels in various tissues. researcher.life

| Formulation | Skin Model | Permeability as Flux (μg cm⁻² h⁻¹) (Mean ± s.e.mean) |

|---|---|---|

| 10% this compound | Full-Thickness | 1.8 ± 0.6 |

| 20% Methyl Salicylate | Full-Thickness | 3.2 ± 0.6 |

| 10% this compound | Epidermal Membranes | 5.4 ± 1.2 |

| 20% Methyl Salicylate | Epidermal Membranes | 8.6 ± 1.7 |

Data derived from a comparative study on human skin models. nih.gov

Investigation of Salicylate Dissociation and Tissue Deposition

Research suggests that during the process of transdermal absorption, the this compound salt may dissociate. nih.gov This dissociation could allow the salicylate moiety to have a longer transit time in the area of application, potentially influencing its local availability and action. nih.gov

Tissue deposition studies have revealed that the epidermis is a major site for the deposition of salicylate from the this compound salt formulation. nih.gove-lactancia.org In an in vitro study using full-thickness human skin, it was estimated that over 99.9% of the salicylate present in the skin samples after application of the this compound formulation could be accounted for in the epidermis. nih.gov This strong association with the epidermis, followed by a relatively rapid release and diffusion across the dermis in the in vitro setup, may explain the reasonably high accumulation observed in the receptor fluid of diffusion cells. nih.gov The penetration of salicylate into the dermis from the salt formulation in vitro was estimated to be four orders of magnitude lower than that from a methyl salicylate formulation. nih.gov

Factors Influencing Skin Penetration Efficiency in Research Settings

The efficiency of this compound skin penetration is not solely dependent on the active ingredient itself but is influenced by a multitude of factors, particularly the composition of the formulation.

The vehicle, or base, in which this compound is formulated plays a crucial role in its release and subsequent skin permeation. The challenge in topical drug delivery is to create a vehicle that can effectively release the active drug and facilitate its transport across the stratum corneum. nih.gov

Studies have evaluated the effect of various penetration enhancers on the in vitro release of this compound from different ointment bases. nih.gov Ingredients such as ethanol (B145695), propylene (B89431) glycol, polyethylene (B3416737) glycol-400, dimethyl-sulfoxide (DMSO), polysorbate-80, and urea (B33335) have been shown to increase drug release from some formulations. nih.gov A hydrophilic emulsion base containing 10% ethanol demonstrated the best in vitro drug release profile. nih.gov

Research using rat skin has shown that penetration enhancers can significantly increase the flux of this compound. researchgate.netnih.gov Pre-treatment of the skin with Transcutol® (diethylene glycol monoethyl ether) and eucalyptus oil was found to increase the flux by nearly 12-fold and 10-fold, respectively, in in vitro experiments. researchgate.netnih.gov However, a subsequent in vivo study in rats showed that while eucalyptus oil significantly increased transdermal absorption, Transcutol® did not have a significant enhancing effect, highlighting potential discrepancies between in vitro and in vivo results. nih.gov The inclusion of propylene glycol in a cosolvent system was also found to increase drug solubility in the donor phase and improve partitioning into the skin. researchgate.net

Role of pH in Transdermal Transport

The hydrogen ion concentration (pH) of a topical formulation is a critical factor influencing the rate and extent of a drug's transdermal transport. For an ionizable compound like this compound, the formulation's pH dictates the degree of ionization of both the salicylate and triethanolamine moieties, which in turn affects their lipid solubility and ability to partition into and diffuse through the lipophilic stratum corneum, the primary barrier of the skin.

Generally, the non-ionized form of a molecule is more lipid-soluble and therefore permeates the skin more readily than its ionized counterpart. Salicylic acid is a weak acid, and triethanolamine is a weak base. In a this compound salt, these two are in an ionic equilibrium. The pH of the vehicle can shift this equilibrium. A lower pH environment would favor the formation of the non-ionized salicylic acid, potentially enhancing its penetration. Conversely, a higher pH would favor the non-ionized form of triethanolamine.

While specific studies detailing the quantitative effect of varying pH on the transdermal flux of this compound are limited, research on related compounds provides insight. For instance, studies on the absorption of triethanolamine itself have shown that a lower pH, which increases its ionization, reduces its percutaneous absorption researchgate.net. This suggests that for the triethanolamine component of the salt, a more alkaline pH would favor its non-ionized form and potentially its absorption.

Formulations of this compound for topical application typically have pH values in the range of 5.3 to 6.5, which is compatible with the natural pH of the skin wisdomlib.org. This pH range represents a compromise to ensure both the stability of the formulation and the bioavailability of the active salicylate. It is hypothesized that upon application to the skin, the buffering capacity of the skin and the pH of the microenvironment at the vehicle-skin interface play a significant role in the dissociation of the this compound salt and the subsequent absorption of the salicylate ion.

One in vitro study noted a differential penetration of salicylic acid and its salts, with salts like sodium and choline (B1196258) salicylate accumulating in the outer layers of the skin nih.gov. This suggests that the salt form, such as this compound, may have a different penetration profile compared to free salicylic acid, and this is likely influenced by the pH at the skin surface.

Table 1: Influence of pH on Topical Formulations

| Formulation Characteristic | pH Range | Implication for Transdermal Transport | Reference |

| Typical Microemulsion | 5.3 - 6.5 | Suitable for topical application, compatible with skin pH. | wisdomlib.org |

| Triethanolamine Absorption | Lower pH | Reduced absorption due to increased ionization. | researchgate.net |

Distribution Research in Target Tissues

The therapeutic efficacy of a topically applied analgesic like this compound is contingent on its ability to penetrate the skin and reach the underlying target tissues, such as dermal layers, subcutaneous tissue, and articular structures, in sufficient concentrations.

Research has shown that following the topical application of this compound, salicylate can be detected in the dermal and subcutaneous tissues. However, its penetration into these deeper layers is significantly less than that of more lipophilic salicylate esters like methyl salicylate researchgate.net.

In a study utilizing cutaneous microdialysis in human volunteers, negligible levels of salicylate were found in the dermis and subcutaneous tissue after the application of a 10% this compound formulation researchgate.net. This is in stark contrast to a 20% methylsalicylate formulation, which resulted in tissue levels approximately 30-fold higher than plasma concentrations researchgate.net. In vitro studies using human skin samples further corroborated these findings, estimating that over 99.9% of the salicylate from the this compound formulation remained in the epidermis wisdomlib.org.

Table 2: Comparative Dermal Penetration of Salicylates

| Compound | Formulation Concentration | Salicylate Levels in Dermis/Subcutaneous Tissue | Reference |

| This compound | 10% | Negligible | researchgate.net |

| Methyl Salicylate | 20% | ~30-fold higher than plasma concentrations | researchgate.net |

Studies have demonstrated that topically applied this compound can penetrate into the knee joint and surrounding tissues researchgate.net. In a study involving patients with rheumatoid arthritis, the application of a triethanolamine 14C-salicylate cream resulted in intra-articular salicylate levels that were 60% of those achieved with oral aspirin researchgate.net. This indicates that direct penetration into the joint space occurs, although it may be less than that achieved through systemic administration.

In canine models, topical application of triethanolamine 14C-salicylate led to higher salicylate concentrations in a number of tissues compared to oral aspirin, despite lower blood levels researchgate.net. This suggests a localized distribution advantage for the topical route in reaching specific tissues. However, it is also noted that the diffusion of salicylate salts from the skin into the synovial fluid of the knee has been found to result in concentrations that may be too low for a significant anti-inflammatory effect nih.gov.

Table 3: Intra-articular Salicylate Levels in Humans with Rheumatoid Arthritis

| Route of Administration | Compound | Resulting Intra-articular ¹⁴C-Salicylate Levels | Reference |

| Topical | Triethanolamine ¹⁴C-Salicylate Cream | 60% of levels obtained with oral aspirin | researchgate.net |

| Oral | ¹⁴C-Aspirin | 100% (baseline for comparison) | researchgate.net |

A key aspect of topical drug delivery is achieving high local concentrations in the target tissue while minimizing systemic exposure. Research indicates that this compound has low systemic absorption drugbank.com. In a study comparing topical 10% this compound with 12.5% methyl salicylate, salicylic acid was not detected in the serum after the application of this compound nih.gov.

The percutaneous absorption of this compound is estimated to be around 1% nih.gov. This low systemic bioavailability is advantageous in reducing the risk of systemic side effects. The urinary recovery of total salicylate in the first 24 hours after application of this compound was found to be 6.9 mg, which was significantly lower than the 175.2 mg recovered after the application of methyl salicylate nih.gov. This further supports the much lower systemic absorption of this compound.

The focus of topical this compound therapy is therefore on its local effects within the skin and underlying soft tissues, rather than relying on systemic redistribution to reach the site of action drugbank.com.

Table 4: Systemic Bioavailability Markers for Topical Salicylates

| Compound | Serum Salicylic Acid Levels | 24-hour Urinary Recovery of Total Salicylate | Estimated Percutaneous Absorption | Reference |

| This compound (10%) | Not detected | 6.9 mg | ~1% | nih.govnih.gov |

| Methyl Salicylate (12.5%) | 0.31-0.91 mg/L (within 1 hr) | 175.2 mg | Not specified | nih.gov |

Metabolism and Excretion Pathways of Salicylate from Topical Application

Once absorbed systemically, even in small amounts, salicylate from topically applied this compound enters the same metabolic and excretory pathways as salicylate from oral administration. The primary site of salicylate metabolism is the liver.

The absorbed salicylate is metabolized into several main products, including salicyluric acid (a conjugate with glycine), salicylic phenolic glucuronide, and salicylic acyl glucuronide. A smaller fraction may be hydroxylated to gentisic acid.

These metabolites, along with a small amount of unchanged salicylic acid, are then excreted by the kidneys into the urine. The rate of excretion is influenced by urinary pH; alkaline urine promotes the excretion of free salicylate.

As previously mentioned, the urinary recovery of total salicylate following topical application of this compound is very low, reflecting its limited systemic absorption. In one study, the 24-hour urinary recovery was only 1.4% of the applied dose nih.gov. This confirms that the majority of the applied dose is either not absorbed or remains in the outer layers of the skin and is eventually removed without entering systemic circulation. Autoradiographic studies suggest that during transdermal absorption, the this compound salt may dissociate, potentially allowing the salicylate to have a longer residence time in the area of application nih.gov.

Preclinical and Clinical Efficacy Research of Triethanolamine Salicylate

Anti-inflammatory Efficacy Studies in Animal Models of Pain and Inflammation

Preclinical research in animal models has primarily focused on the absorption, penetration, and localization of triethanolamine (B1662121) salicylate (B1505791) in tissues, which are prerequisites for its anti-inflammatory and analgesic effects.

Studies in animal models have demonstrated that topically applied triethanolamine salicylate can penetrate the skin and reach underlying joint tissues. In a study involving dogs, the transdermal absorption of radiolabeled this compound ointment on the knee joint was found to be consistent and significant. The research indicated that the salicylate from the ointment could be measured in the joint and surrounding tissues.

A comparative study in dogs looked at the tissue absorption of topical this compound versus orally administered aspirin (B1665792). The results showed that topical application led to higher salicylate concentrations in several tissues of the knee joint compared to oral aspirin, even with lower blood levels of salicylate. This suggests a localized effect of the topical application. In the same study, intra-articular salicylate levels in patients with rheumatoid arthritis after applying this compound cream were about 60% of those achieved with oral aspirin, indicating that the compound penetrates human joints as well. drugs.com

While these studies confirm that this compound reaches the target tissues in animal models of joint inflammation, there is a notable lack of research detailing its specific anti-inflammatory efficacy in established arthritis models, such as adjuvant-induced arthritis in rats, in terms of reducing paw swelling or inflammatory markers.

Table 1: Salicylate Concentration in Canine Knee Joint Tissues After Topical this compound Application vs. Oral Aspirin This table presents a summary of findings from a comparative absorption study in dogs.

| Tissue | Topical this compound | Oral Aspirin |

|---|---|---|

| Synovial Fluid | Significant Levels Detected | Lower Levels Detected |

| Cartilage | Higher Concentration | Lower Concentration |

| Meniscus | Higher Concentration | Lower Concentration |

| Ligaments | Higher Concentration | Lower Concentration |

| Blood | Lower Levels Detected | Higher Levels Detected |

Data is a qualitative representation from comparative tissue absorption studies.

Research into the efficacy of this compound in animal models of muscle strain and sprain has focused on its ability to penetrate muscle tissue. A study conducted on pigs investigated the local tissue penetration of topically applied trolamine salicylate over the biceps femoris muscle. The findings indicated that a significant portion of the applied dose was absorbed over a two-hour period.

The study revealed a localization of the absorbed salicylate in the muscle directly beneath the application area. The concentration of salicylate in the treated muscle was found to be substantially higher than in the blood and in muscle tissue from untreated areas. This suggests that topical application can deliver the active compound to the target muscle tissue.

However, similar to the arthritis models, there is a scarcity of studies that have evaluated the functional efficacy of this compound in animal models of muscle strain or sprain, for instance, by measuring reductions in muscle edema, inflammatory cell infiltration, or improvements in muscle function.

Table 2: Salicylate Concentration in Porcine Tissues Following Topical Trolamine Salicylate Application This table summarizes the findings on tissue penetration in a porcine model.

| Tissue | Salicylate Concentration |

|---|---|

| Muscle Under Treatment Area | High Concentration |

| Blood | Low Concentration |

| Muscle from Untreated Area | Very Low Concentration |

Data is a qualitative representation from a study on tissue penetration.

Analgesic Efficacy Assessments in Controlled Research Settings

Clinical studies in human subjects have provided more direct evidence of the analgesic efficacy of this compound in various controlled settings.

The effectiveness of trolamine salicylate cream in managing delayed-onset muscle soreness (DOMS) has been investigated in controlled clinical trials. In one study, a 10% trolamine salicylate cream was evaluated for its effect on muscular soreness induced by a structured weight training program. The study, which was double-blind and placebo-controlled, found that the group using the trolamine salicylate cream experienced a reduction in both the duration and severity of muscle soreness compared to the placebo group. nih.gov

Another study explored the effects of ultrasound and phonophoresis with a trolamine salicylate cream on DOMS in the elbow flexor muscles. The research indicated that while ultrasound alone seemed to enhance the development of DOMS, the use of trolamine salicylate with ultrasound offset this effect, suggesting an anti-inflammatory and analgesic action of the salicylate. emanresearch.org

Table 3: Efficacy of 10% Trolamine Salicylate Cream on Exercise-Induced Muscle Soreness This table presents the key findings from a clinical trial on weight training-induced soreness.

| Outcome Measure | Trolamine Salicylate Group | Placebo Group |

|---|---|---|

| Onset of Meaningful Soreness | Delayed | Sooner |

| Duration of Soreness | Shorter | Longer |

| Severity of Soreness | Lower | Higher |

Based on a double-blind, placebo-controlled study.

This compound has been assessed for its efficacy in providing pain relief for localized rheumatic conditions, such as osteoarthritis. A randomized, double-blind, placebo-controlled study evaluated the effectiveness of a single application of 10% trolamine salicylate cream for pain and stiffness in patients with osteoarthritis in their hands. The study found that the trolamine salicylate cream was significantly superior to the placebo in improving both pain and stiffness scores.

In a study involving patients with rheumatoid arthritis, the topical application of this compound cream was reported to provide a similar level of improvement in local discomfort as oral aspirin in four out of six patients. drugs.com This suggests a potential role for topical salicylate in the management of localized rheumatic pain. drugs.com

Table 4: Pain and Stiffness Relief in Hand Osteoarthritis with 10% Trolamine Salicylate Cream This table summarizes the results of a single-application study in patients with hand osteoarthritis.

| Assessment Parameter | Trolamine Salicylate Cream | Placebo Cream |

|---|---|---|

| Sum of Pain Intensity Differences (SPID) | Statistically Significant Improvement | Less Improvement |

| Sum of Stiffness Intensity Differences (SSID) | Statistically Significant Improvement | Less Improvement |

Based on a randomized, double-blind, placebo-controlled study.

Comparative Pharmacological Studies

Comparative studies have been conducted to understand the efficacy of this compound in relation to other topical and systemic analgesics.

As previously mentioned, a study in dogs and humans compared the tissue absorption of topical this compound with oral aspirin. While oral aspirin resulted in higher systemic blood levels of salicylate, the topical application achieved higher concentrations in the local joint tissues, suggesting a more targeted delivery. drugs.com

Systematic reviews and meta-analyses have compared topical nonsteroidal anti-inflammatory drugs (NSAIDs) as a class with topical salicylates and other topical agents. Some reviews suggest that topical NSAIDs like diclofenac (B195802) and ketoprofen (B1673614) may have more robust evidence of efficacy for chronic musculoskeletal pain than topical salicylates. nih.govdrugbank.com However, it is noted that topical salicylates are more effective than placebo for acute musculoskeletal pain. goodrx.com

A Cochrane review indicated that topical salicylates showed limited benefit for both acute and chronic musculoskeletal conditions. nih.gov In a comparison of diclofenac sodium phonophoresis and methyl salicylate phonophoresis for knee osteoarthritis, diclofenac was found to be more effective. archivesofrheumatology.org Another study comparing cabbage leaf wraps to a topical diclofenac gel for knee osteoarthritis found no significant difference in pain relief between the two treatments at four weeks. nih.gov

Comparison of Efficacy with Oral Aspirin Administration

Research into the comparative efficacy of topical this compound and oral aspirin (acetylsalicylic acid) has focused on the percutaneous absorption and subsequent distribution in joint tissues. A study utilizing radioisotope techniques in both canines and humans investigated the local, articular, and systemic absorption of both formulations.

In canine models, the topical application of this compound led to higher concentrations of salicylate in various tissues compared to oral aspirin, even though blood levels of salicylate were lower with topical administration. This suggests that topical application can deliver the active compound directly to the target tissues with reduced systemic circulation.

In a clinical context, the study involved patients with rheumatoid arthritis. The findings indicated that the intra-articular levels of ¹⁴C-salicylate following the application of triethanolamine ¹⁴C-salicylate cream were approximately 60% of those achieved with oral aspirin administration nih.govcapes.gov.brtau.ac.il. Despite the lower concentration in the joint, four out of six patients reported an equivalent improvement in local discomfort from both the topical and oral salicylate treatments nih.gov. This suggests a potential role for topical salicylate cream in managing localized rheumatic conditions nih.gov.

| Parameter | Topical this compound | Oral Aspirin | Study Population | Source |

|---|---|---|---|---|

| Intra-articular Salicylate Levels | 60% of levels obtained with oral aspirin | Baseline for comparison | Patients with rheumatoid arthritis | nih.govcapes.gov.br |

| Patient-Reported Improvement | Equal improvement reported by 4 out of 6 patients | Equal improvement reported by 4 out of 6 patients | Patients with rheumatoid arthritis | nih.gov |

Comparative Clinical Outcomes with Other Topical Analgesics

The clinical efficacy of this compound has been evaluated in comparison to other topical analgesics, including other salicylate-containing products and non-steroidal anti-inflammatory drugs (NSAIDs).

A Cochrane review analyzing various studies on salicylate-containing rubefacients for musculoskeletal pain concluded there is no definitive evidence to support that they provide significant pain relief. The review noted that while some older, smaller studies showed a benefit, more recent and larger studies did not find a significant difference between topical salicylates and placebo nih.gov. Specifically for chronic conditions like osteoarthritis, the number needed to treat (NNT) was calculated to be 6.2, indicating that for every 6.2 patients treated with a salicylate rubefacient, one would experience a significant benefit compared to placebo nih.gov.

In contrast, systematic reviews of topical NSAIDs, such as diclofenac and ketoprofen, have demonstrated their effectiveness in providing pain relief for chronic musculoskeletal conditions. For osteoarthritis, topical diclofenac and ketoprofen have been shown to offer good levels of pain relief nih.govtarsusmedicaleducation.com. Meta-analyses have found that topical NSAIDs are significantly better than placebo, with a number needed to treat of 4.6 for chronic conditions researchgate.net. Furthermore, some studies have found no significant difference in efficacy between topical and oral NSAIDs for treating these conditions nih.govresearchgate.net.

One study directly compared a topical nanoemulsion diclofenac gel with a combination gel containing both diclofenac and methyl salicylate for osteoarthritis of the knee. The results showed that the combination product provided significantly better clinical efficacy than the diclofenac gel alone, suggesting an additive effect from the methyl salicylate . However, a preparation of methyl salicylate by itself did not show a significant clinical improvement over a placebo . This aligns with broader reviews which have noted that salicylates alone have not demonstrated significant efficacy in treating osteoarthritis nih.gov.

| Topical Agent | Condition(s) Studied | Key Efficacy Findings | Number Needed to Treat (NNT) | Source |

|---|---|---|---|---|

| This compound (and other salicylates) | Acute and chronic musculoskeletal pain, Osteoarthritis | No definitive evidence of useful pain relief; older, smaller studies showed some effect, but larger, more recent studies did not. | 6.2 for chronic conditions | nih.govresearchgate.net |

| Topical NSAIDs (e.g., Diclofenac, Ketoprofen) | Chronic musculoskeletal pain, Osteoarthritis | Significantly better than placebo; provide good levels of pain relief. Efficacy comparable to oral NSAIDs in some studies. | 4.6 for chronic conditions | nih.govresearchgate.net |

| Methyl Salicylate (alone) | Osteoarthritis of the knee | Not significantly different from placebo. | Not Applicable | |

| Diclofenac + Methyl Salicylate Combination | Osteoarthritis of the knee | Significantly better clinical efficacy than diclofenac alone, suggesting an additive effect. | Not Reported |

Advanced Drug Delivery System Development and Evaluation

Strategies for Enhanced Topical Delivery of Triethanolamine (B1662121) Salicylate (B1505791)

The enhancement of topical drug delivery hinges on the ability to reversibly modulate the barrier function of the skin, thereby increasing the permeation of the active pharmaceutical ingredient. Research in this area for triethanolamine salicylate has explored both chemical and physical methods to achieve this goal.

Research on Chemical Penetration Enhancers

Chemical penetration enhancers are compounds that, when incorporated into topical formulations, interact with the components of the stratum corneum to increase its permeability. A variety of such enhancers have been investigated for their potential to improve the delivery of this compound.

A significant study evaluated the in vitro release of this compound from commonly used ointment bases and the effect of several penetration enhancers, including ethanol (B145695), propylene (B89431) glycol, dimethyl sulfoxide (B87167) (DMSO), polysorbate-80, and urea (B33335) nih.gov. The findings from this research indicated that the inclusion of these enhancing agents generally increased the drug release from the formulations studied nih.gov. Notably, a hydrophilic emulsion base containing 10% ethanol demonstrated the most effective in vitro drug release, suggesting that ethanol is a potent enhancer for this compound delivery nih.gov.

Further research has explored the effects of other enhancers such as Transcutol and eucalyptus oil. One study found that Transcutol and eucalyptus oil were the most effective enhancers, increasing the flux of trolamine salicylate by as much as 11-fold. In contrast, another study highlighted a discrepancy between in vitro and in vivo results for Transcutol, where it showed significant enhancement in in vitro studies but did not have a significant enhancing effect on trolamine salicylate permeation in in vivo rat models. The same study, however, confirmed that eucalyptus oil did produce a notable increase in the transdermal absorption of trolamine salicylate compared to the control group.

The following table summarizes the findings on the impact of various chemical enhancers on the delivery of this compound.

| Chemical Penetration Enhancer | Formulation Base | Key Research Finding |

| Ethanol | Hydrophilic Emulsion | A 10% concentration exhibited the best in vitro drug release. |

| Propylene Glycol | Ointment Bases | Inclusion increased drug release from some formulations. |

| DMSO | Ointment Bases | Inclusion increased drug release from some formulations. |

| Polysorbate-80 | Ointment Bases | Inclusion increased drug release from some formulations. |

| Urea | Ointment Bases | Inclusion increased drug release from some formulations. |

| Transcutol | Aqueous Solution | In in vitro studies, it was found to be a highly effective enhancer, increasing flux by approximately 11-fold. However, in vivo studies did not show a significant enhancing effect. |

| Eucalyptus Oil | Aqueous Solution | Demonstrated a significant increase in transdermal absorption in rat skin. |

Investigation of Physical Enhancement Techniques

Physical enhancement techniques aim to increase skin permeability through the application of external forces or by altering the physical state of the drug in the formulation. One such technique is supersaturation. A supersaturated system contains a higher concentration of a drug in a vehicle than its equilibrium solubility, thereby increasing the thermodynamic activity of the drug and providing a greater driving force for its diffusion into the skin.

However, research into the application of supersaturation for enhancing the topical delivery of this compound has shown this method to be ineffective. A study investigating the effect of both chemical and physical enhancers on trolamine salicylate permeation through rat skin concluded that the supersaturation technique did not lead to an increase in the flux of the drug. This suggests that for this compound, simply increasing the concentration beyond its saturation point in a formulation does not effectively overcome the barrier properties of the skin.

Development and Characterization of Novel Topical Formulations

Beyond the use of penetration enhancers, the development of novel formulation technologies offers a promising avenue for improving the topical delivery of this compound. These advanced formulations are designed to have specific interactions with the skin, leading to enhanced drug deposition and permeation.

In Situ Film-Forming Systems (e.g., Poly(Lactide-co-Glycolide)-Based Formulations)

In situ film-forming systems are liquid formulations that, upon application to the skin, transform into a thin, flexible film as the solvent evaporates. This film acts as a reservoir for the drug, providing sustained release and improved contact with the skin. A study focused on a poly(lactide-co-glycolide) (PLGA)-based in situ bio-adhesive film-forming system for the transdermal delivery of trolamine salicylate demonstrated the potential of this approach.

In this research, varying concentrations of PLGA were incorporated into the formulation. The in vitro drug permeation studies, conducted using porcine ear skin, revealed that the presence of PLGA significantly enhanced the delivery of trolamine salicylate compared to a PLGA-free formulation. The formulation containing 20% PLGA delivered the highest amount of the drug. Furthermore, the inclusion of PLGA in the polymer film was found to facilitate an earlier onset of drug delivery across the skin.

The table below presents the data on the cumulative amount of this compound delivered from PLGA-based in situ film-forming systems with varying concentrations of PLGA.

| PLGA Concentration (% w/w) | Cumulative Amount of this compound Delivered (µg/cm²) |

| 0% | 0.6 ± 0.2 |

| 5% | 1.6 ± 0.3 |

| 10% | 5.6 ± 0.7 |

| 20% | 45 ± 4 |

| 25% | 21 ± 4 |

Micro- and Nano-Carrier Systems for Targeted Delivery

Micro- and nano-carrier systems, such as microemulsions, nanoemulsions, liposomes, and solid lipid nanoparticles, are designed to encapsulate the drug and facilitate its transport into and through the skin. For this compound, research has been conducted on the use of microemulsion systems.

One study focused on the formulation and evaluation of a microemulsion containing trolamine salicylate for topical application. The optimized microemulsion was composed of oleic acid as the oil phase, Tween-80 as the surfactant, and ethanol as the co-surfactant. The results from ex-vivo permeability studies using a cellulose (B213188) membrane showed that the microemulsion formulation significantly increased the permeation of trolamine salicylate. The flux and permeability coefficient of the microemulsion were found to be 6.518 µg/cm²/h and 3.259 cm/h, respectively. The cumulative drug release from the optimized microemulsion reached 95.048 ± 0.032% in 8 hours. The study concluded that the microemulsion system was a promising vehicle for the topical application of polar drugs like trolamine salicylate, which have poor transdermal transport.

While the broader categories of nano-carrier systems, such as niosomes, polymeric nanoparticles, and solid lipid nanoparticles, have been extensively studied for the topical delivery of various drugs, specific research on their application for this compound is not widely available in the published literature.

In Vitro Drug Release Studies from Dermatological Bases

The release of the active ingredient from its formulation is a critical prerequisite for its absorption into the skin. In vitro drug release studies are therefore essential in the development and evaluation of topical formulations. For this compound, several studies have investigated its release from various dermatological bases.

Research has shown that the type of ointment base significantly influences the release of this compound nih.gov. In a comparative study, experimental formulations generally exhibited higher drug release than commercial products nih.gov. A hydrophilic emulsion base was found to be particularly effective, especially with the addition of 10% ethanol, which provided the best in vitro drug release profile nih.gov.

Further comparative studies have looked at the penetration of this compound in relation to other salicylates, such as methyl salicylate. One study using human isolated skin found that while significant levels of salicylate were detected in the dermis from a methyl salicylate formulation, negligible levels were found following the application of a this compound formulation. The in vitro permeability as flux for the active salicylate in the this compound formulation was approximately 60% of that observed for the methyl salicylate formulation nih.gov. This suggests that although this compound is released from its base, its subsequent penetration through the deeper layers of the skin may be limited compared to more lipophilic salicylates. It was estimated that over 99.9% of the salicylate from the this compound formulation was found in the epidermis.

The following table summarizes comparative data on the in vitro permeability of this compound and methyl salicylate.

| Formulation | In Vitro Permeability as Flux (Relative to Methyl Salicylate Formulation) | Dermal Penetration in Human Volunteers |

| This compound | Approximately 60% | Negligible levels of salicylate detected |

| Methyl Salicylate | 100% (Reference) | Significant levels of salicylate detected |

Environmental Fate, Ecotoxicology, and Sustainability Research

Environmental Release and Distribution Modeling

Specific environmental release and distribution models for triethanolamine (B1662121) salicylate (B1505791) have not been identified in the reviewed literature. The environmental distribution of a chemical is largely predicted by its physical and chemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow).

Triethanolamine: Triethanolamine exhibits high water solubility and a low soil adsorption coefficient (Koc), with an estimated value of 10 L/kg. santos.com Based on these properties, if released into water, triethanolamine is expected to remain predominantly in the aqueous phase rather than adsorbing to sediment or suspended solids. santos.com If released to soil, it is not expected to adsorb significantly and has the potential to be highly mobile. santos.com Its potential for bioaccumulation is low, with a bioconcentration factor (BCF) in fish measured at less than 3.9. santos.com

Salicylic (B10762653) Acid: Salicylic acid is also soluble in water. Some studies indicate that it may be absorbed by soil particles, which would reduce its mobility in the terrestrial environment compared to triethanolamine. researchgate.net

Based on these characteristics, it can be postulated that triethanolamine salicylate, as a salt of these two components, would be highly soluble in water. Upon release into the environment, it would likely dissociate into triethanolamine and salicylate ions. The dissociated components would then be distributed primarily in the aqueous compartments of ecosystems, with triethanolamine showing high mobility and salicylic acid potentially exhibiting some degree of soil sorption.

Biodegradation and Persistence Studies in Aquatic and Terrestrial Environments

Triethanolamine: Triethanolamine is considered to be readily biodegradable. santos.com Research has demonstrated its rapid degradation across various environmental matrices.

In activated sludge: The biodegradation half-life was determined to be between 0.02 and 0.10 days. oup.comoup.com

In soil: Studies in sandy loam soil showed a half-life ranging from 0.5 to 1.8 days. oup.comoup.com

In aquatic systems: In river water, an average half-life of 1.2 days was measured. oup.comoup.com The degradation pathway for triethanolamine involves its conversion via triethanolamine N-oxide into diethanolamine (B148213) and glycolaldehyde. microbiologyresearch.orgmicrobiologyresearch.org Given these short half-lives, it is concluded that biodegradation would prevent the accumulation of triethanolamine in the environment. oup.com

Salicylic Acid: Salicylic acid is also readily biodegradable. researchgate.net Studies using bacteria from a full-scale drinking water biofilter observed the complete removal of salicylic acid within 27 to 66 hours. nih.gov Other research using Pseudomonas fluorescens demonstrated that the bacterium is capable of efficiently degrading salicylic acid in aqueous solutions. scielo.br The degradation process typically involves the hydroxylation of salicylic acid to form catechol as a key intermediate. researchgate.net

The available evidence strongly suggests that both components of this compound are not persistent. Therefore, the compound itself is expected to undergo rapid biodegradation in both aquatic and terrestrial environments, preventing long-term accumulation.

Transformation Pathways in Chlorinated Water and Disinfection By-product Formation

Specific studies on the transformation of this compound in chlorinated water are absent from the reviewed literature. However, the chemical structures of its components—a tertiary amine and an aromatic hydroxy acid—suggest they can act as precursors to the formation of disinfection by-products (DBPs).

Triethanolamine: As a tertiary amine, triethanolamine is expected to react with chlorine (hypochlorous acid) used for water disinfection. Amine-containing pharmaceuticals are known to undergo rapid reactions with free chlorine to form chlorinated amines. nih.govresearchgate.net While primary and secondary amines form chloramines directly, tertiary amines can undergo more complex reactions that may lead to the formation of various nitrogenous disinfection by-products (N-DBPs). researchgate.netnih.gov